molecular formula C16H12N2O B14683041 4-[3-(4-Aminophenyl)-3-oxoprop-1-en-1-yl]benzonitrile CAS No. 25870-76-2

4-[3-(4-Aminophenyl)-3-oxoprop-1-en-1-yl]benzonitrile

Katalognummer: B14683041
CAS-Nummer: 25870-76-2
Molekulargewicht: 248.28 g/mol
InChI-Schlüssel: XGLUXNHFMGBZIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(4-Aminophenyl)-3-oxoprop-1-en-1-yl]benzonitrile is an organic compound with a complex structure that includes both aromatic and nitrile functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Aminophenyl)-3-oxoprop-1-en-1-yl]benzonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzaldehyde with 4-cyanobenzaldehyde under basic conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-[3-(4-Aminophenyl)-3-oxoprop-1-en-1-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

4-[3-(4-Aminophenyl)-3-oxoprop-1-en-1-yl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and as a component in organic electronic devices.

Wirkmechanismus

The mechanism by which 4-[3-(4-Aminophenyl)-3-oxoprop-1-en-1-yl]benzonitrile exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(3-Aminophenyl)benzonitrile
  • 4-Bromobenzonitrile
  • 4-(Trifluoromethyl)benzonitrile

Uniqueness

4-[3-(4-Aminophenyl)-3-oxoprop-1-en-1-yl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.

Eigenschaften

CAS-Nummer

25870-76-2

Molekularformel

C16H12N2O

Molekulargewicht

248.28 g/mol

IUPAC-Name

4-[3-(4-aminophenyl)-3-oxoprop-1-enyl]benzonitrile

InChI

InChI=1S/C16H12N2O/c17-11-13-3-1-12(2-4-13)5-10-16(19)14-6-8-15(18)9-7-14/h1-10H,18H2

InChI-Schlüssel

XGLUXNHFMGBZIH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.